molecular formula C22H26ClN3O6S B3580856 ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3580856
M. Wt: 496.0 g/mol
InChI Key: ONWBWNUONCPYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a piperazine ring, a sulfonamide group, and a chlorophenyl group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound’s pharmaceutical potential is investigated for its possible therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The piperazine ring can interact with various receptors, modulating their activity and leading to physiological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

ETHYL 4-{2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal drug, it has a different mechanism of action and therapeutic application.

    Ranolazine: Another anti-anginal drug, it differs in its molecular structure and target pathways.

    Aripiprazole: An antipsychotic drug, it has a distinct pharmacological profile and clinical use.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O6S/c1-3-32-22(28)25-14-12-24(13-15-25)21(27)16-26(18-6-4-17(23)5-7-18)33(29,30)20-10-8-19(31-2)9-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWBWNUONCPYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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